molecular formula C13H12O B3190146 4-Methyl-2-phenylphenol CAS No. 39579-09-4

4-Methyl-2-phenylphenol

Cat. No. B3190146
CAS RN: 39579-09-4
M. Wt: 184.23 g/mol
InChI Key: VMMOWSARKBKLJM-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylphenol , also known as thymol , is an organic compound with the chemical formula C<sub>13</sub>H<sub>10</sub>O. It belongs to the class of aromatic compounds and is structurally related to phenol. Thymol is naturally found in thyme oil and possesses distinct aromatic and antiseptic properties. Its pleasant herbal scent has led to its use in various applications, including pharmaceuticals, cosmetics, and food flavoring.



Synthesis Analysis

Thymol can be synthesized through several methods, including:



  • Isomerization of m-cresol : Thymol can be obtained by isomerizing m-cresol (3-methylphenol) using acidic catalysts.

  • Oxidation of 4-methyl-2-cyclohexen-1-one : Another route involves the oxidation of 4-methyl-2-cyclohexen-1-one, followed by cyclization to form thymol.



Molecular Structure Analysis

The molecular structure of thymol consists of a phenolic ring with a methyl group (CH<sub>3</sub>) at the 4-position and a phenyl group (C<sub>6</sub>H<sub>5</sub>) at the 2-position. The compound exhibits planar geometry due to resonance within the aromatic ring system.



Chemical Reactions Analysis

Thymol participates in various chemical reactions:



  • Hydroxylation : The phenolic hydroxyl group can undergo hydroxylation reactions, leading to derivatives with additional hydroxyl groups.

  • Esterification : Thymol reacts with carboxylic acids to form esters, which find applications in perfumery and flavoring.

  • Halogenation : Halogens (e.g., chlorine or bromine) can substitute hydrogen atoms on the aromatic ring.



Physical And Chemical Properties Analysis


  • Melting Point : Thymol melts at approximately 51°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Odor : Thymol has a characteristic aromatic odor reminiscent of thyme.

  • Color : Typically colorless to pale yellow.


Safety And Hazards


  • Toxicity : Thymol is generally considered safe when used in appropriate concentrations. However, excessive ingestion can cause gastrointestinal irritation.

  • Skin Sensitization : Some individuals may experience skin sensitization upon direct contact.

  • Environmental Impact : Thymol is biodegradable and poses minimal environmental risk.


Future Directions

Research on thymol continues to explore its potential applications in:



  • Natural Preservatives : Due to its antimicrobial properties, thymol could serve as a natural preservative in food and cosmetics.

  • Healthcare : Investigating thymol’s therapeutic effects, especially in wound healing and inflammation management.


properties

CAS RN

39579-09-4

Product Name

4-Methyl-2-phenylphenol

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

4-methyl-2-phenylphenol

InChI

InChI=1S/C13H12O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9,14H,1H3

InChI Key

VMMOWSARKBKLJM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=CC=C2

Other CAS RN

39579-09-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

He reports in J. Chem. Soc., 1933, 1400, that to synthesize this compound, he first had to prepare the δ-lactone of 2'-hydroxy-2-biphenylenecarboxylic acid. His initial attempts to prepare this lactone by reaction of magnesium with o-bromophenyl-o-bromobenzoate or by diazotization of phenyl anthranilate failed. He was able to make it in 22 percent yield by reaction of phenol with anthranilic acid diazonium sulfate. The lactone was reacted with an excess of methyl magnesium iodide to give an almost quantitative yield of 2'-hydroxy-2-biphenylisopropanol, also known as o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol. This latter compound was dehydrated in about 90 percent yield to the desired pyran. He also made the 2-methyl homologue of the pyran by using p-cresol in place of phenol. M. Anchel and A. H. Blatt reported in J. Am. Chem. Soc., 63, 1948 (1941), that Cahn was mistaken when he reported that the 2,6,6-trimethyl-6H-dibenzo[b,d]-pyran, when heated with a mixture of hydrochloric and acetic acids, underwent opening of the pyran ring and loss of acetone to form 2-hydroxy-5-methylbiphenyl. The showed that instead the product was 1,9,9-trimethyl-4-fluorenol, the fluorenol isomer of the above trimethyldibenzopyran. They also showed that the fluorenol could be obtained directly from the 2'-hydroxy-5'-methyl-2-biphenylisopropanol by heating it with the mixture of hydrochloric and acetic acids in a sealed tube at 200°. The yield increased and then decreased with time being 35, 71, 68 and 51 percent after 8, 24, 31 and 48 hours, respectively. If the heating was stopped at the end of 30 minutes, an 80 percent yield of the pyran was obtained.
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o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
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acetic acids
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